Methyl 2-[(4-bromobenzoyl)amino]benzoate
Description
Methyl 2-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 2-position with a 4-bromobenzoylamino group. Its molecular formula is inferred as C₁₅H₁₁BrNO₃, based on structural analogs reported in the literature . The compound is synthesized via amidation reactions, likely starting from methyl anthranilate (methyl 2-aminobenzoate) and 4-bromobenzoyl chloride, followed by purification via column chromatography . Key physical properties include a solid-state structure stabilized by hydrogen bonding (N–H···O) and π-π interactions, as determined by crystallographic tools such as SHELX and ORTEP .
Properties
Molecular Formula |
C15H12BrNO3 |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 2-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) |
InChI Key |
HHFYIQLCRNOEDD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[(4-bromobenzoyl)amino]benzoate with five structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity :
- The 4-bromobenzoyl group in the target compound enhances electrophilicity at the amide carbonyl, facilitating nucleophilic reactions (e.g., hydrolysis or cross-coupling) compared to aliphatic analogs like compound 28 .
- Nitro and thioether groups (compound 43d ) introduce redox activity and sulfur-mediated interactions, relevant in pesticidal applications .
Physical Properties :
- Crystallinity : Brominated aromatic derivatives (target compound, 43d , and ) exhibit higher melting points and crystallinity due to rigid aromatic stacking, unlike aliphatic analogs .
- Spectroscopic Signatures : IR spectra distinguish ester (1720–1730 cm⁻¹) and amide (1655–1660 cm⁻¹) carbonyl groups across all compounds .
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